2-Amino-4,6-dimethylbenzamide
Description
2-Amino-4,6-dimethylbenzamide is a benzamide derivative featuring an amino group at the 2-position and methyl substituents at the 4- and 6-positions of the benzene ring. This structural arrangement confers unique physicochemical properties, such as altered solubility, crystallinity, and hydrogen-bonding capacity, which are critical in pharmaceutical and materials science applications.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-amino-4,6-dimethylbenzamide |
InChI |
InChI=1S/C9H12N2O/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,10H2,1-2H3,(H2,11,12) |
InChI Key |
XRTJKPVWBWKFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C(=O)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the aromatic ring significantly influence molecular behavior. For example:
- Methyl vs. 2-Amino-4,6-dimethoxybenzamide (CAS 63920-73-0): Methoxy groups are moderately electron-withdrawing due to resonance effects, increasing polarity and solubility in protic solvents compared to methyl analogs.
- Chloro vs. Hydroxy Groups in Pyrimidines: In 2-amino-4,6-dichloropyrimidines, chloro substituents enhance electrophilicity and bioactivity (e.g., NO-inhibitory IC50 = 2–36 μM), whereas hydroxy groups in 2-amino-4,6-dihydroxypyrimidines render them inactive .
Co-Crystal Formation Tendencies
- 2-Amino-4,6-dimethylpyrimidine (analogous to benzamide derivatives) forms co-crystals with diclofenac due to intermediate nitrogen charge (–287 kJ/mol), enabling hydrogen bonding without proton transfer. This contrasts with 2-aminopyridine, which forms salts under similar conditions .
- Substituent Charge Impact: Weakly charged aromatic nitrogens (e.g., in 2-amino-3,5-dibromopyridine) can still form co-crystals, highlighting the complexity of predicting solid-state interactions .
Data Tables
Table 1: Comparison of Substituent Effects on Key Properties
| Compound | Substituents | Molecular Weight (g/mol) | Bioactivity (IC50) | Co-Crystal Tendency |
|---|---|---|---|---|
| 2-Amino-4,6-dimethylbenzamide* | Methyl (4,6) | ~180 (estimated) | Not reported | Likely intermediate |
| 2-Amino-4,6-dimethoxybenzamide | Methoxy (4,6) | 196.20 | None reported | Not studied |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Cl (4,6), F (5) | ~198 | 2 μM | Not applicable |
| 2-Amino-4,6-dimethylpyrimidine | Methyl (4,6) | ~138 | Not reported | Co-crystal former |
*Hypothetical data inferred from structural analogs.
Table 2: Co-Crystal vs. Salt Formation Criteria
| Compound | Nitrogen Charge (kJ/mol) | Interaction Type | IR Carboxylate Peak (cm⁻¹) |
|---|---|---|---|
| 2-Aminopyridine | –287 | Salt | <1675 |
| 2-Amino-4,6-dimethylpyrimidine | –287 | Co-crystal | 1682–1695 |
| 2-Amino-3,5-dibromopyridine | Weak charge | Co-crystal | Not reported |
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